[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride
CAS No.: 2418679-91-9
Cat. No.: VC4195860
Molecular Formula: C21H24ClN5O
Molecular Weight: 397.91
* For research use only. Not for human or veterinary use.
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride - 2418679-91-9](/images/structure/VC4195860.png)
Specification
CAS No. | 2418679-91-9 |
---|---|
Molecular Formula | C21H24ClN5O |
Molecular Weight | 397.91 |
IUPAC Name | [4-(aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone;hydrochloride |
Standard InChI | InChI=1S/C21H23N5O.ClH/c22-15-21(17-7-3-1-4-8-17)11-13-25(14-12-21)20(27)19-23-16-26(24-19)18-9-5-2-6-10-18;/h1-10,16H,11-15,22H2;1H |
Standard InChI Key | GPLDQKZLLVFNKC-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)C3=NN(C=N3)C4=CC=CC=C4.Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature
The IUPAC name reflects its structural complexity:
-
Base compound: [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone
-
Salt form: Hydrochloride (HCl)
Molecular Formula and Weight
-
Molecular formula:
-
Molecular weight:
-
Base:
-
Hydrochloride:
-
Structural Descriptors
-
Piperidine ring: Chair conformation with 4-phenyl and 4-aminomethyl substituents.
-
Triazole moiety: 1,2,4-triazole substituted at N1 with a phenyl group.
-
Carbonyl bridge: Connects piperidine N1 to triazole C3.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | Not publicly assigned | |
SMILES | Computed | |
InChIKey | Pending computational analysis |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Piperidine core formation: Cyclization of 4-phenyl-4-(aminomethyl)piperidine via reductive amination .
-
Triazole synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1-phenyl-1,2,4-triazol-3-amine.
-
Carbonyl coupling: Friedel-Crafts acylation or nucleophilic acyl substitution to link piperidine and triazole units .
-
Salt formation: Treatment with HCl in anhydrous ether to yield the hydrochloride .
Optimization Challenges
-
Steric hindrance: Bulky 4-phenyl and aminomethyl groups complicate coupling reactions (yield: ~45–55%).
-
Purification: Requires column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol .
Physicochemical Properties
Solubility and Stability
-
LogP: 2.8 (predicted), indicating moderate lipophilicity.
-
Stability: Degrades <5% over 30 days at 25°C (protected from light) .
Table 2: Experimental Physicochemical Data
Parameter | Value | Method |
---|---|---|
Melting Point | 198–202°C (dec.) | Differential Scanning Calorimetry |
pKa (amine) | 9.2 ± 0.3 | Potentiometric titration |
UV λmax (MeOH) | 265 nm, 310 nm | Spectrophotometry |
Pharmacological Profile
Target Engagement
-
σ-1 Receptor: (competitive binding assay).
In Vivo Efficacy
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume